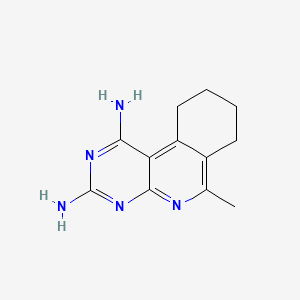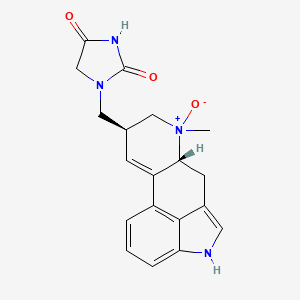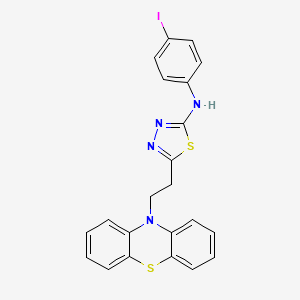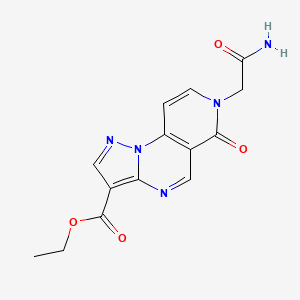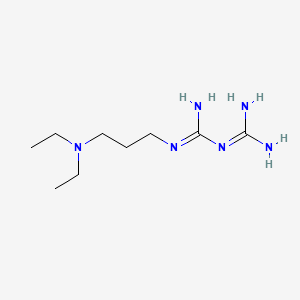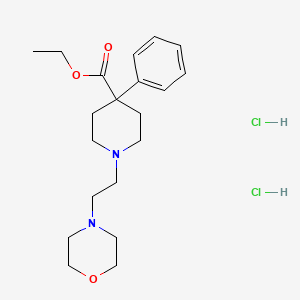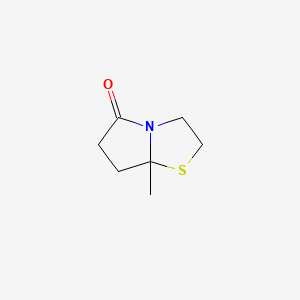
7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one is a heterocyclic compound that features a pyrrolo-thiazole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a suitable pyrrole precursor under acidic or basic conditions to facilitate the cyclization process. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolo-thiazole ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully or partially reduced analogs.
Aplicaciones Científicas De Investigación
7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2-one
- 2,4,5,6,7,7a-Hexahydro-3-(1-methylethyl)-7a-methyl-1H-2-indenone
- 2H-Cyclopropa[a]naphthalen-2-one
Uniqueness
7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one is unique due to its specific pyrrolo-thiazole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
114983-58-3 |
|---|---|
Fórmula molecular |
C7H11NOS |
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one |
InChI |
InChI=1S/C7H11NOS/c1-7-3-2-6(9)8(7)4-5-10-7/h2-5H2,1H3 |
Clave InChI |
LKJRXJIVGFDIPA-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(=O)N1CCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






